4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate
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Overview
Description
4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyanophenyl group, a methyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Cyanophenyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
64730-66-1 |
---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 2-methyl-3-(4-propoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO3/c1-3-12-23-18-8-4-16(5-9-18)13-15(2)20(22)24-19-10-6-17(14-21)7-11-19/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
FAIKBPJKWVXXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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